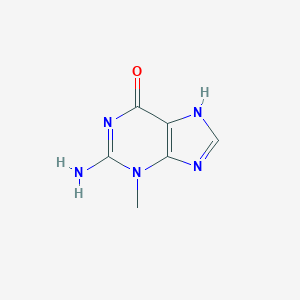
3-Methylguanine
Overview
Description
3-Methylguanine is a methylated derivative of guanine, one of the four nucleobases in the nucleic acids DNA and RNA. It is characterized by the presence of a methyl group at the third position of the guanine molecule. This compound is of significant interest due to its role in DNA methylation and its implications in mutagenesis and carcinogenesis.
Mechanism of Action
Target of Action
The primary target of 3-Methylguanine is the O6-methylguanine-DNA methyltransferase (MGMT) . MGMT is a DNA repair enzyme that plays a crucial role in chemoresistance to alkylating agents . It is considered a promising target for tumor treatment .
Mode of Action
This compound interacts with its target, MGMT, through a process known as oxidative demethylation . This process requires ferrous iron and 2-oxoglutarate as cofactor and co-substrate, respectively . The interaction results in the removal of the methyl group from the guanine base, thereby reversing the damage caused by alkylation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the base excision repair (BER) pathway . This pathway is responsible for repairing small, non-helix-distorting base lesions from the genome. The action of this compound on MGMT affects this pathway, leading to the repair of alkylated and deaminated bases in DNA .
Pharmacokinetics
Related compounds like temozolomide, an alkylating agent used in chemotherapy, have been studied extensively . Temozolomide is rapidly absorbed, with a maximum concentration achieved approximately 2 hours post-dose . It displays a linear and dose-proportional increase in maximum concentration and area under the curve, with a half-life of approximately 18.7 hours . These properties support once-daily dosing .
Result of Action
The result of this compound’s action is the repair of DNA damage caused by alkylation . This repair is achieved through the demethylation of 3-methylthymine in a DNA oligonucleotide containing a single 3-methylthymine residue . Additionally, 1-methylguanine lesions introduced by chemical methylation of tRNA are efficiently removed .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of alkylating agents in the environment can lead to increased DNA damage, necessitating the action of this compound . Furthermore, intracellular conditions, such as the presence of oxidative metabolites, can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
3-Methylguanine interacts with various enzymes and proteins in biochemical reactions. One key enzyme is the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which repairs DNA damage that can cause cancer . MGMT removes the methyl group from the O6 position of guanine, restoring the original guanine molecule . This interaction is crucial for maintaining genomic stability and preventing mutations .
Cellular Effects
The presence of this compound in DNA can have significant effects on cellular processes. If not repaired, this modified base can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations . These mutations can disrupt normal cell function, alter gene expression, and potentially lead to the development of cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the MGMT enzyme. This reaction restores the original guanine molecule and prevents the mispairing that can lead to mutations .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can lead to cumulative DNA damage if not efficiently repaired. The stability and degradation of this compound depend on the efficiency of the MGMT repair system . Long-term effects on cellular function can include genomic instability and increased mutation rates .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses can lead to increased DNA damage and mutation rates, potentially resulting in toxic or adverse effects
Metabolic Pathways
This compound is involved in the DNA repair pathway mediated by MGMT . This pathway is crucial for maintaining genomic stability and preventing mutations. The activity of MGMT can also be influenced by other factors, such as the availability of the cofactor S-adenosylmethionine .
Subcellular Localization
As a component of DNA and RNA, this compound is likely to be found in the nucleus and cytoplasm of cells, wherever nucleic acids are present. Its presence can affect the activity and function of these nucleic acids, potentially leading to changes in gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylguanine can be synthesized through the methylation of guanine. One common method involves the reaction of guanine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:
- Guanine is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).
- A base such as sodium hydroxide is added to deprotonate the guanine.
- Methyl iodide or dimethyl sulfate is then added to introduce the methyl group at the third position of the guanine molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale methylation reactions using automated reactors.
- Purification steps such as crystallization or chromatography to isolate the desired product.
- Quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Methylguanine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it back to guanine.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Guanine.
Substitution Products: Compounds with different functional groups replacing the methyl group.
Scientific Research Applications
3-Methylguanine has several applications in scientific research:
Chemistry: It is used as a model compound to study methylation and demethylation reactions.
Biology: It serves as a biomarker for DNA damage and repair mechanisms.
Medicine: Research on this compound helps in understanding the mechanisms of mutagenesis and carcinogenesis, contributing to cancer research.
Industry: It is used in the development of pharmaceuticals and diagnostic tools.
Comparison with Similar Compounds
7-Methylguanine: Another methylated derivative of guanine, but with the methyl group at the seventh position.
O6-Methylguanine: Methylated at the sixth position, known for its role in mutagenesis and carcinogenesis.
8-Hydroxy-7-methylguanine: A hydroxylated and methylated derivative of guanine.
Comparison:
Uniqueness: 3-Methylguanine is unique due to its specific methylation at the third position, which affects its chemical properties and biological interactions differently compared to other methylated guanines.
Biological Impact: While all these compounds can cause mutations, the position of the methyl group influences the type and frequency of mutations. For example, O6-Methylguanine is more commonly associated with direct mutagenesis leading to cancer.
Properties
IUPAC Name |
2-amino-3-methyl-7H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-4-3(8-2-9-4)5(12)10-6(11)7/h2H,1H3,(H,8,9)(H2,7,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBSBNYEHDQRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N=C1N)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183755 | |
| Record name | 3-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methylguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001566 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2958-98-7 | |
| Record name | 2-Amino-3,9-dihydro-3-methyl-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2958-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3,7-dihydro-3-methyl-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEQ5689EMB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001566 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)
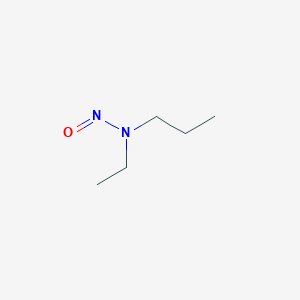
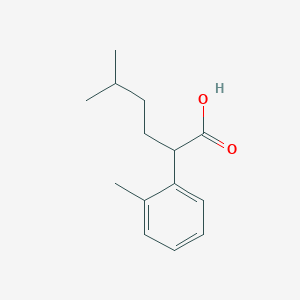
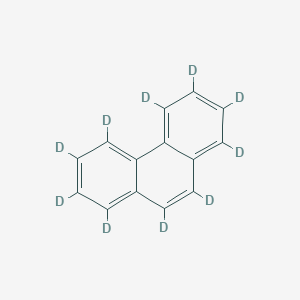

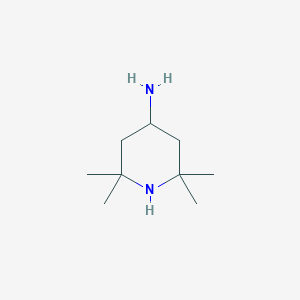

![5-Methoxy-3-[(Z)-10-pentadecen-1-yl]phenol](/img/structure/B32364.png)
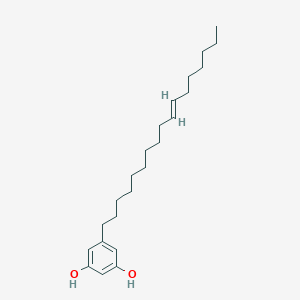
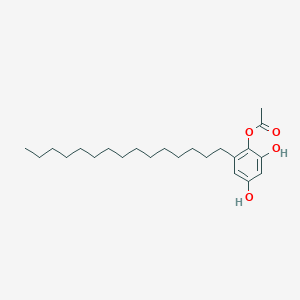

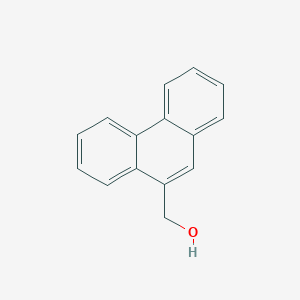
![(11R,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B32375.png)
![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)
